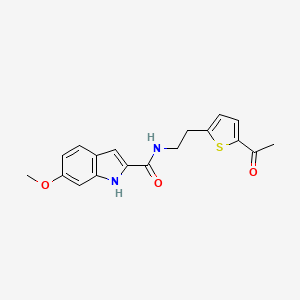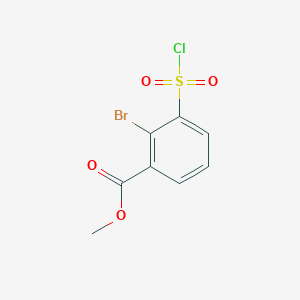![molecular formula C18H20N2OS2 B2462043 3-isobutyl-2-((2-methylbenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1795441-59-6](/img/structure/B2462043.png)
3-isobutyl-2-((2-methylbenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-d]pyrimidin-4(3H)-ones are a class of compounds that have been designed and synthesized for various purposes . They have been screened against Mycobacteria as a part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .
Synthesis Analysis
Thieno[2,3-d]pyrimidin-4(3H)-ones can be synthesized using various methods . One effective method involves the Pd (dppf)Cl 2 -catalyzed carbonylation of substituted 4-chlorothieno [2,3- d ]pyrimidines . This method has been used to access novel substituted thieno [2,3- d ]pyrimidine-4-carboxylic acids in 63–71% yields .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones can vary depending on the specific method used . For example, the Pd (dppf)Cl 2 -catalyzed carbonylation method involves a carbonylation reaction .Scientific Research Applications
- Researchers have synthesized and evaluated thieno[2,3-d]pyrimidin-4(3H)-ones, including our compound of interest, as potential antitubercular agents . Some derivatives demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . Notably, compounds 13b and 29e exhibited very good antimycobacterial activity with minimal cytotoxicity. These findings suggest that thieno[2,3-d]pyrimidin-4(3H)-ones hold promise for tuberculosis drug development.
- Recent research has explored thieno[3,2-d]pyrimidin-4-amines as inhibitors of Cyt-bd , a crucial enzyme in mycobacterial respiration . These compounds were tested against various mycobacterial strains, including Mycobacterium bovis BCG , Mycobacterium tuberculosis H37Rv , and a clinical isolate. The study revealed an initial structure-activity relationship (SAR) for 13 compounds, highlighting their potential as antimycobacterial agents.
Antitubercular Activity
Inhibition of Cyt-bd
Future Directions
The future directions for research on thieno[2,3-d]pyrimidin-4(3H)-ones could involve further exploration of their antimycobacterial activity and potential development as antitubercular agents . Additionally, new synthetic methods could be developed to improve the efficiency and yield of these compounds .
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidin-4(3h)-ones, a class of compounds to which it belongs, have been studied for their antimycobacterial activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that some thieno[2,3-d]pyrimidin-4(3h)-ones exhibit significant antimycobacterial activity . The interaction with its targets likely results in the inhibition of essential biochemical processes in the mycobacteria, leading to their death.
Biochemical Pathways
Given its antimycobacterial activity, it can be inferred that the compound interferes with the metabolic or replication processes of the mycobacteria .
Pharmacokinetics
The effectiveness of similar compounds against mycobacteria suggests that they are likely to have suitable pharmacokinetic properties for antimycobacterial activity .
Result of Action
The result of the compound’s action is the inhibition of the growth of mycobacteria, as evidenced by its antimycobacterial activity . This leads to a decrease in the population of the bacteria, thereby alleviating the symptoms of the infection.
properties
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS2/c1-12(2)10-20-17(21)16-15(8-9-22-16)19-18(20)23-11-14-7-5-4-6-13(14)3/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOGKEMKEOYFRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2CC(C)C)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,3-Dimethyl-2-oxobutyl)-8-(2,4-dimethylphenyl)-1-methyl-1,3,5-trihydroimid azolidino[1,2-h]purine-2,4-dione](/img/structure/B2461963.png)

![5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2461966.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide](/img/structure/B2461967.png)
![N-(4-fluorophenyl)-4-{[3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/no-structure.png)



![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chlorobenzoate](/img/structure/B2461974.png)

![2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2461977.png)

![N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2461981.png)
